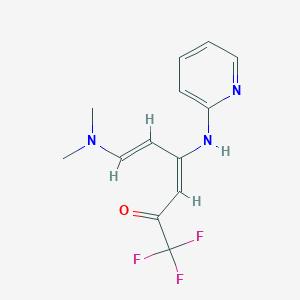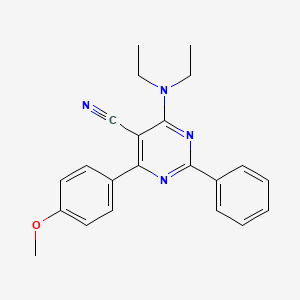![molecular formula C23H15Cl3N2O2S B3035684 1'-[(2-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 338406-11-4](/img/structure/B3035684.png)
1'-[(2-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Descripción general
Descripción
The compound is a spiro[thiazolidine-indole] derivative, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of multiple chlorine substituents and the spiro-fused thiazolidine and indole rings.
Synthesis Analysis
The synthesis of spiro[thiazolidine-indole] derivatives typically involves the cyclocondensation of isatin-3-imines with thiol-containing compounds, such as α-mercaptoacids. For example, the synthesis of 3′-(4-chlorophenyl)-5,5′-dimethylspiro[indoline-3,2′-thiazolidine]-2,4′-dione, a related compound, was achieved by refluxing 1-benzylisatin, α-mercaptoisobutyric acid, and various anilines in toluene . This method could potentially be adapted to synthesize the compound of interest by using the appropriate chlorophenyl derivatives and adjusting the reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of spiro[thiazolidine-indole] derivatives is characterized by the spiro-fused arrangement of the thiazolidine and indole rings. The presence of chlorine atoms on the phenyl rings could influence the electronic distribution and the overall three-dimensional shape of the molecule, which in turn could affect its biological activity. The NMR spectroscopy data, such as 1H and 13C NMR, are essential for confirming the structure of these compounds .
Chemical Reactions Analysis
The spiro[thiazolidine-indole] derivatives can undergo various chemical reactions. For instance, the Mannich condensation was used to produce 1-substituted derivatives of 5′-methyl-3′-phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione . This reaction involves the addition of an amine and formaldehyde to the compound, which could potentially be applied to the compound to generate new derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[thiazolidine-indole] derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, particularly chlorine, can increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems. The exact properties of the compound would need to be determined experimentally.
Anticancer and Antileukemic Activity Evaluation
Some spiro[thiazolidine-indole] derivatives have shown promising anticancer and antileukemic activities. For example, certain derivatives were found to be active in leukemia screen tests, such as the P388 and L1210 leukemia screens . The anticancer activity of these compounds was also evaluated in the National Cancer Institute, with some showing superior activity compared to other related compounds . These findings suggest that the compound may also possess anticancer or antileukemic properties, warranting further investigation.
Potential Anticonvulsant Activity
In addition to anticancer activity, spiro[thiazolidine-indole] derivatives have been evaluated for their potential anticonvulsant effects. However, with one exception, most of the tested compounds were inactive in an anticonvulsant screen . This indicates that the anticonvulsant activity of these compounds may be highly dependent on their specific structural features.
Aplicaciones Científicas De Investigación
Structural Analysis
- The structure of similar spiro-indole derivatives has been studied, confirming the tetrahedral geometry surrounding the spiro carbon atom, with bond angles in the 109.6-117.3° range (Sehgal et al., 1994).
Anticancer Applications
- Spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been synthesized and evaluated for anticancer activity. Among the tested compounds, some derivatives showed superior activity to other related compounds (Kaminskyy et al., 2011).
- In the context of leukemia, certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones were active in leukemia screen tests, indicating potential antileukemic activity (Rajopadhye & Popp, 1987).
Antihistamine Potential
- Fluorinated spiro[indole-thiazinones/thiazolidinones] have been synthesized and evaluated for their ability to inhibit contractions induced by histamine on guinea pig ileum, suggesting potential as antihistamine agents (Arya et al., 2012).
Synthesis Methods
- A one-pot, three-component protocol for the synthesis of novel spiro[indole-3,2'-thiazolidine]-2,4'(1H)-diones offers advantages over conventional methods, such as mild reaction conditions and high product yields (Jain et al., 2013).
- Microwave-induced dry-media synthesis of spiro[indole-thiazolidinones/thiazinones] has been explored as potential antifungal and antitubercular agents (Dandia et al., 2004).
Anticonvulsant Screening
- Some spiro[indoline-3,2'-thiazolidine]-2,4'(1H)-diones were tested for anticonvulsant properties, though most products were inactive in the screen (Rajopadhye & Popp, 1984).
Mecanismo De Acción
Propiedades
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O2S/c24-17-7-3-1-5-14(17)12-27-20-8-4-2-6-16(20)23(22(27)30)28(21(29)13-31-23)15-9-10-18(25)19(26)11-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLDYLAXJAFDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(2-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione](/img/structure/B3035601.png)
![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)
![(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine](/img/structure/B3035603.png)
![1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B3035605.png)

![Dimethyl 3-(2-methoxy-2-oxoethyl)-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3035608.png)
![2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3035609.png)
![4-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B3035611.png)
![7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035614.png)
![7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035615.png)
![7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035616.png)
![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B3035620.png)

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B3035624.png)